MFCD18314121
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Overview
Description
2-fluoro-4-(4-piperidin-1-ylsulfonylphenyl)phenol . This compound is characterized by its unique structure, which includes a fluorine atom, a piperidine ring, and a sulfonyl group attached to a phenyl ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-4-(4-piperidin-1-ylsulfonylphenyl)phenol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via a sulfonation reaction, where a sulfonyl chloride reacts with the phenyl ring in the presence of a base.
Fluorination: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent such as potassium fluoride.
Industrial Production Methods: In industrial settings, the production of 2-fluoro-4-(4-piperidin-1-ylsulfonylphenyl)phenol involves large-scale reactions with optimized conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Sulfide derivatives.
Substitution Products: Compounds with substituted fluorine atoms.
Scientific Research Applications
2-fluoro-4-(4-piperidin-1-ylsulfonylphenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-fluoro-4-(4-piperidin-1-ylsulfonylphenyl)phenol involves its interaction with specific molecular targets. The compound binds to certain proteins, altering their function and leading to various biochemical effects. The pathways involved include modulation of enzyme activity and interaction with cellular receptors.
Comparison with Similar Compounds
- 2-fluoro-4-(4-morpholin-1-ylsulfonylphenyl)phenol
- 2-fluoro-4-(4-pyrrolidin-1-ylsulfonylphenyl)phenol
- 2-fluoro-4-(4-azepan-1-ylsulfonylphenyl)phenol
Comparison: Compared to its similar compounds, 2-fluoro-4-(4-piperidin-1-ylsulfonylphenyl)phenol is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. This makes it particularly useful in applications where the piperidine ring’s characteristics are advantageous.
Properties
IUPAC Name |
2-fluoro-4-(4-piperidin-1-ylsulfonylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3S/c18-16-12-14(6-9-17(16)20)13-4-7-15(8-5-13)23(21,22)19-10-2-1-3-11-19/h4-9,12,20H,1-3,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFZNWINLBWFED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684594 |
Source
|
Record name | 3-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261948-97-3 |
Source
|
Record name | 3-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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